4-[(3aS,4R,9bR)-6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
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Overview
Description
4-[(3aS,4R,9bR)-6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is a complex organic compound, known for its unique structural attributes and versatile applications in various scientific fields. This molecule features a cyclopentaquinoline core, which is further substituted with benzoic acid, making it a significant subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3aS,4R,9bR)-6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid generally involves multi-step procedures:
Formation of the cyclopentaquinoline core: : Starting from a suitable cyclopentanone derivative, it undergoes a series of condensation reactions to form the core structure.
Introduction of substituents: : Dimethyl groups are typically introduced via alkylation reactions using reagents like methyl iodide.
Attachment of benzoic acid moiety: : This step often involves esterification or amide coupling reactions, employing reagents such as benzoic acid or its derivatives.
Industrial Production Methods
Industrial production methods often scale up these laboratory protocols with optimizations to ensure efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can significantly enhance the reproducibility and scalability of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the methyl groups can be oxidized to aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: : The benzoic acid moiety can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: : The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halogens, alkyl, and nitro groups introduced via corresponding halides and nitrating mixtures.
Major Products
The primary products from these reactions include oxidized derivatives (e.g., carboxylic acids), reduced derivatives (e.g., alcohols), and various substituted analogs with altered functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: : Utilized as a ligand in asymmetric catalysis to synthesize enantiomerically pure compounds.
Organic Synthesis: : Acts as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: : Used to study the inhibition mechanisms of certain enzymes due to its structural similarity to enzyme substrates.
Receptor Binding Studies: : Investigated for its ability to bind to specific biological receptors, aiding in drug discovery.
Medicine
Pharmacology: : Explored for its potential therapeutic effects due to its unique structural properties.
Diagnostic Agents: : Considered in the development of diagnostic tools for imaging and detection.
Industry
Polymer Science: : Incorporated into polymer backbones to enhance material properties.
Dye Manufacture: : Used in the synthesis of complex dyes due to its aromatic structure.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. By mimicking or inhibiting natural substrates, it can modulate biological pathways. The cyclopentaquinoline core plays a crucial role in these interactions, often fitting into the active site of enzymes or binding pockets of receptors with high affinity.
Comparison with Similar Compounds
Similar Compounds
4-[(3aS,4R,9bR)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid: : Lacks dimethyl substitutions, affecting its reactivity and binding properties.
6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid: : Similar core but different positioning of functional groups.
Uniqueness
4-[(3aS,4R,9bR)-6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid stands out due to its specific substitution pattern, enhancing its utility in various applications from catalysis to medicinal chemistry. The unique arrangement of functional groups provides distinct reactivity and binding characteristics, setting it apart from structurally similar compounds.
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Properties
IUPAC Name |
4-[(3aS,4R,9bR)-6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-12-10-13(2)19-18(11-12)16-4-3-5-17(16)20(22-19)14-6-8-15(9-7-14)21(23)24/h3-4,6-11,16-17,20,22H,5H2,1-2H3,(H,23,24)/t16-,17+,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQLPRPWQWKHCD-UWVAXJGDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3C=CCC3C(N2)C4=CC=C(C=C4)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)[C@@H]3C=CC[C@@H]3[C@@H](N2)C4=CC=C(C=C4)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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